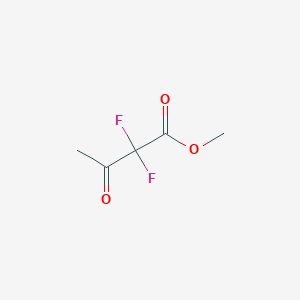![molecular formula C11H6BrNO3S B13678073 3-Bromo-8-hydroxythieno[2,3-g]quinoline 1,1-Dioxide](/img/structure/B13678073.png)
3-Bromo-8-hydroxythieno[2,3-g]quinoline 1,1-Dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-8-hydroxythieno[2,3-g]quinoline 1,1-Dioxide is a heterocyclic compound that features a unique structure combining a thienoquinoline core with bromine and hydroxyl functional groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-8-hydroxythieno[2,3-g]quinoline 1,1-Dioxide typically involves multi-step organic reactions. One common method includes the bromination of thieno[2,3-g]quinoline followed by hydroxylation. The reaction conditions often require the use of strong acids or bases, and the presence of oxidizing agents to achieve the desired functional groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 3-Bromo-8-hydroxythieno[2,3-g]quinoline 1,1-Dioxide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The bromine atom can be reduced to form dehalogenated products.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide (NaOH), and a suitable solvent.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce a variety of functionalized thienoquinoline compounds.
科学研究应用
3-Bromo-8-hydroxythieno[2,3-g]quinoline 1,1-Dioxide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.
Industry: It can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism by which 3-Bromo-8-hydroxythieno[2,3-g]quinoline 1,1-Dioxide exerts its effects involves its interaction with molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
8-Hydroxyquinoline: Shares the hydroxyl group but lacks the thieno and bromine functionalities.
3-Bromoquinoline: Contains the bromine atom but lacks the hydroxyl and thieno groups.
Thieno[2,3-g]quinoline: Lacks both the bromine and hydroxyl groups.
Uniqueness: 3-Bromo-8-hydroxythieno[2,3-g]quinoline 1,1-Dioxide is unique due to the combination of bromine, hydroxyl, and thienoquinoline moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C11H6BrNO3S |
|---|---|
分子量 |
312.14 g/mol |
IUPAC 名称 |
3-bromo-1,1-dioxo-5H-thieno[2,3-g]quinolin-8-one |
InChI |
InChI=1S/C11H6BrNO3S/c12-8-5-17(15,16)11-4-7-9(3-6(8)11)13-2-1-10(7)14/h1-5H,(H,13,14) |
InChI 键 |
FYUGHNAQEPADFS-UHFFFAOYSA-N |
规范 SMILES |
C1=CNC2=CC3=C(C=C2C1=O)S(=O)(=O)C=C3Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


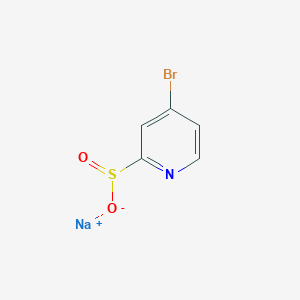
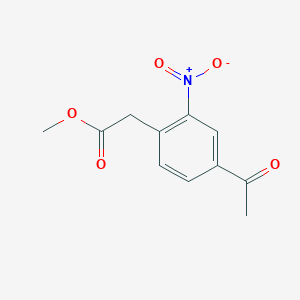
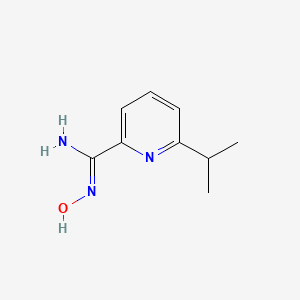
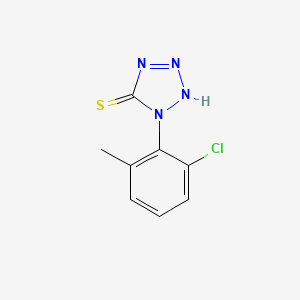
![6-Chlorobenzo[c]isoxazole-3-carboxylic Acid](/img/structure/B13678035.png)
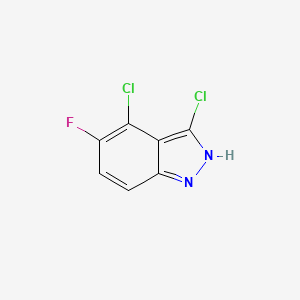

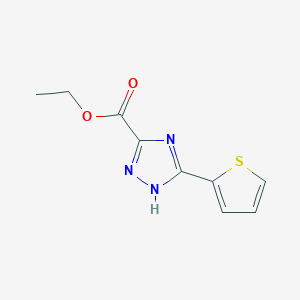

![1-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13678055.png)
![8-Bromo-2,4-dichloropyrido[3,4-d]pyrimidine](/img/structure/B13678060.png)

